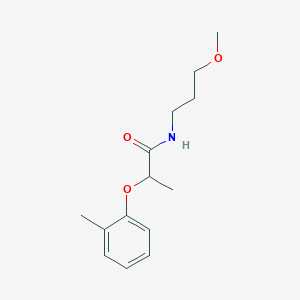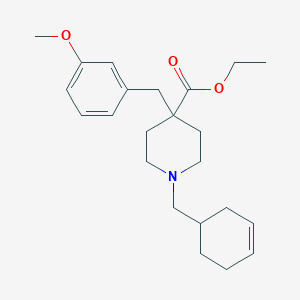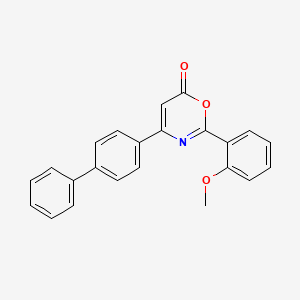![molecular formula C21H25N3O4S B4775559 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4775559.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide
Übersicht
Beschreibung
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and autoimmune diseases.
Wirkmechanismus
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is a selective inhibitor of BTK, a cytoplasmic tyrosine kinase that is essential for B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways that promote the survival and proliferation of B cells. By inhibiting BTK, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide blocks the activation of these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the induction of apoptosis in B-cell lymphoma cells, and the inhibition of T-cell activation and cytokine production in autoimmune diseases. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is its specificity for BTK, which makes it a useful tool for studying the role of B-cell receptor signaling in cancer and autoimmune diseases. However, one limitation of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide is its potential off-target effects, which could lead to unwanted side effects in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide in humans.
Zukünftige Richtungen
There are several future directions for the development of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide as a potential treatment for cancer and autoimmune diseases. One direction is the optimization of the pharmacokinetic properties of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide to improve its efficacy in vivo. Another direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Finally, the clinical evaluation of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide in humans is needed to determine its safety and efficacy as a potential treatment for cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In a study published in Cancer Research, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide was shown to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. The study also demonstrated that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide induced apoptosis in B-cell lymphoma cells by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
In another study published in the Journal of Immunology, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide was shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines in a mouse model of autoimmune disease. The study also demonstrated that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide had a synergistic effect with other immunosuppressive drugs, suggesting that it could be used in combination therapy for autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-17-7-4-5-10-20(17)22-21(26)18-8-6-9-19(15-18)29(27,28)24-13-11-23(12-14-24)16(2)25/h4-10,15H,3,11-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIZOCMOAHMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-ethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4775479.png)



![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)

![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4775532.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4775571.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4775585.png)
